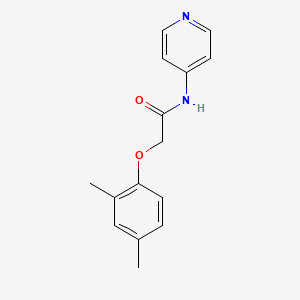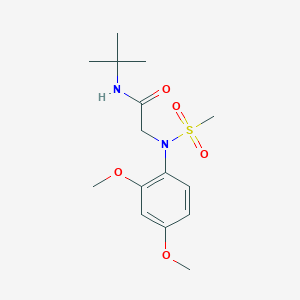
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves the reaction of tert-butylamine with 2,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with methylsulfonyl chloride and glycine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH ranges.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted glycinamides.
科学研究应用
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use as a drug candidate for treating various diseases, including cancer and neurological disorders.
Industry: Applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action depend on the specific biological context and target molecules.
相似化合物的比较
Similar Compounds
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)glycinamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
N-tert-butyl-N~2~-(methylsulfonyl)glycinamide: Lacks the 2,4-dimethoxyphenyl group, which may influence its chemical properties and applications.
N-tert-butylglycinamide: A simpler structure that may serve as a building block for more complex derivatives.
Uniqueness
N-tert-butyl-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both the 2,4-dimethoxyphenyl and methylsulfonyl groups, which confer specific chemical and biological properties. These functional groups may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
491843-19-7 |
|---|---|
分子式 |
C15H24N2O5S |
分子量 |
344.4 g/mol |
IUPAC 名称 |
N-tert-butyl-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C15H24N2O5S/c1-15(2,3)16-14(18)10-17(23(6,19)20)12-8-7-11(21-4)9-13(12)22-5/h7-9H,10H2,1-6H3,(H,16,18) |
InChI 键 |
FLIAMKDZMPVLDR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)CN(C1=C(C=C(C=C1)OC)OC)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


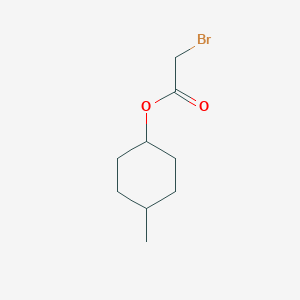
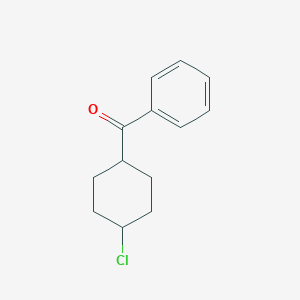
![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)

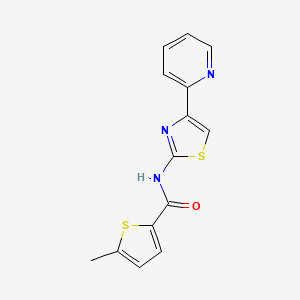
![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
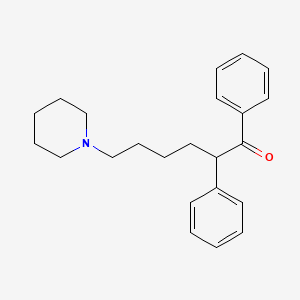
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)
